1-(3-(trifluoromethyl)pyridin-2-yl)ethanone
CAS No.: 749257-78-1
Cat. No.: VC2672628
Molecular Formula: C8H6F3NO
Molecular Weight: 189.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 749257-78-1 |
|---|---|
| Molecular Formula | C8H6F3NO |
| Molecular Weight | 189.13 g/mol |
| IUPAC Name | 1-[3-(trifluoromethyl)pyridin-2-yl]ethanone |
| Standard InChI | InChI=1S/C8H6F3NO/c1-5(13)7-6(8(9,10)11)3-2-4-12-7/h2-4H,1H3 |
| Standard InChI Key | DOZJVJQXOFNIKJ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C=CC=N1)C(F)(F)F |
| Canonical SMILES | CC(=O)C1=C(C=CC=N1)C(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Features
1-(3-(Trifluoromethyl)pyridin-2-yl)ethanone consists of a pyridine core with two key substituents: a trifluoromethyl (CF₃) group at the meta position (position 3) and an acetyl (COCH₃) group at the ortho position (position 2). The proximity of these two functional groups creates a distinct electronic environment that influences the compound's reactivity and physical properties.
Physical and Chemical Properties
Based on structural similarities with related compounds, we can infer several physical and chemical properties of 1-(3-(trifluoromethyl)pyridin-2-yl)ethanone. While specific data for this exact compound is limited in the search results, properties can be estimated by examining similar trifluoromethylated pyridines.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆F₃NO |
| Molecular Weight | 189.14 g/mol |
| Appearance | Likely a colorless to pale yellow solid or liquid |
| Boiling Point | Not directly available in search results |
| Melting Point | Not directly available in search results |
| Solubility | Likely soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol |
| LogP | Estimated to be similar to related compounds (approximately 2-3) |
The presence of the trifluoromethyl group significantly affects the compound's properties compared to non-fluorinated analogs. The CF₃ group increases lipophilicity and alters the electronic distribution across the pyridine ring, potentially enhancing stability and modifying reactivity patterns .
Chemical Reactivity
General Reactivity Patterns
The reactivity of 1-(3-(trifluoromethyl)pyridin-2-yl)ethanone is significantly influenced by both the electron-withdrawing trifluoromethyl group and the acetyl functionality. These structural features create a unique reactivity profile compared to non-fluorinated analogs.
Transformations of the Acetyl Group
The acetyl group in this compound can undergo various transformations typical of ketones:
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Reduction: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
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Oxidation: Oxidation reactions could potentially convert the methyl ketone to a carboxylic acid or ester derivative.
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Nucleophilic addition: The carbonyl carbon can undergo nucleophilic additions with various reagents to form a range of derivatives, including imines, oximes, and hydrazones.
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Aldol condensation: The α-hydrogens of the acetyl group can participate in aldol-type reactions with other carbonyl compounds.
Reactions Involving the Pyridine Ring
The pyridine ring's reactivity is modified by the electron-withdrawing trifluoromethyl group:
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Nucleophilic aromatic substitution: The trifluoromethyl group activates the pyridine ring toward nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the nitrogen .
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Coordination chemistry: The pyridine nitrogen can coordinate to metal centers, though its basicity is reduced by the electron-withdrawing trifluoromethyl group .
Spectroscopic Analysis
| Spectroscopic Method | Expected Signals |
|---|---|
| ¹H NMR | Signals for acetyl methyl protons (approximately 2.6-2.8 ppm), aromatic pyridine protons (7.0-9.0 ppm) |
| ¹³C NMR | Signals for carbonyl carbon (approximately 195-200 ppm), trifluoromethyl carbon (approximately 120-125 ppm, quartet due to C-F coupling), pyridine carbons (120-160 ppm) |
| ¹⁹F NMR | Signal for trifluoromethyl fluorines (approximately -60 to -65 ppm) |
| IR | C=O stretching (approximately 1680-1700 cm⁻¹), C-F stretching (approximately 1100-1350 cm⁻¹), pyridine ring vibrations |
| Mass Spectrometry | Molecular ion peak at m/z 189, fragment peaks corresponding to loss of acetyl group and other fragmentation patterns |
These predicted spectroscopic features would be valuable for structural confirmation and purity assessment of synthesized 1-(3-(trifluoromethyl)pyridin-2-yl)ethanone .
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